rac-Didemethyltimolol-d5 Maleate
Description
Rationale for Deuterium (B1214612) Incorporation in Chemical and Biological Probes
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in chemical and biological research. Its incorporation into a molecule, known as deuteration, offers several distinct advantages. The primary reason for its use lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the more common carbon-hydrogen (C-H) bond. lgcstandards.com This increased bond strength means that breaking a C-D bond requires more energy, often resulting in a slower reaction rate compared to its non-deuterated counterpart. lgcstandards.commdpi.com
This KIE is a cornerstone of mechanistic studies, allowing scientists to determine if breaking a specific C-H bond is a rate-limiting step in a reaction. clearsynth.comnih.gov In drug development, this effect can be strategically employed to alter a drug's metabolic profile. By replacing hydrogen with deuterium at sites vulnerable to metabolic oxidation, the rate of metabolism can be slowed, potentially leading to a longer drug half-life, increased systemic exposure, and a more favorable pharmacokinetic profile. lgcstandards.comnih.govclinicaltrials.gov Furthermore, deuterated compounds are essential as internal standards in analytical techniques like mass spectrometry, where their increased mass allows for clear differentiation from the non-labeled analyte, ensuring highly accurate quantification. clearsynth.comnih.govaptochem.com Deuterium's unique properties are also leveraged in advanced imaging and spectroscopic methods to observe drug uptake and metabolism directly in living cells. n-jz.com
Specific Context and Research Utility of rac-Didemethyltimolol-d5 Maleate (B1232345)
To understand the utility of rac-Didemethyltimolol-d5 Maleate, one must first consider its parent compound, Timolol (B1209231). Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of conditions like glaucoma. nih.govwikipedia.org In the body, Timolol is extensively metabolized, primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2D6. drugbank.comnih.govontosight.ai This metabolic process results in the formation of several metabolites, one of which is Didemethyltimolol.
rac-Didemethyltimolol-d5 Maleate is a stable isotope-labeled analog of this metabolite. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. Its primary research application is to serve as an ideal internal standard for the quantitative analysis of the non-labeled Didemethyltimolol metabolite in biological samples, such as plasma or urine. texilajournal.comclearsynth.comnih.gov
In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accuracy and precision. texilajournal.comaptochem.com Because rac-Didemethyltimolol-d5 Maleate is chemically identical to the natural metabolite, it behaves in nearly the same way during sample extraction, purification, and chromatographic separation. researchgate.net However, due to the five deuterium atoms, it has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish it from the endogenous (non-labeled) Didemethyltimolol. aptochem.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately calculate the concentration of the actual metabolite, correcting for any variability or loss during the analytical process. clearsynth.com This makes rac-Didemethyltimolol-d5 Maleate an essential tool in pharmacokinetic studies investigating the metabolism of Timolol.
Overview of Research Applications for Deuterated Pharmaceutical Analogs
The use of deuterated analogs of pharmaceuticals has become a significant strategy in drug discovery and development. The strategic replacement of hydrogen with deuterium can substantially improve a drug's properties. wikipedia.orgnih.gov This approach, sometimes called a "deuterium switch," can enhance the metabolic profile of a drug, leading to improved pharmacokinetics. clinicaltrials.govwikipedia.org
Key research applications and benefits include:
Increased Bioavailability: For drugs that experience significant first-pass metabolism (breakdown in the liver before reaching systemic circulation), deuteration can decrease this effect, thereby increasing oral bioavailability. nih.gov
Enhanced Efficacy and Safety: The improved pharmacokinetic properties can lead to more stable drug concentrations in the body, which may translate to better efficacy and a more favorable safety profile. nih.gov
This strategy has led to the development of FDA-approved deuterated drugs. For instance, deutetrabenazine was approved to treat Huntington's disease, offering a more stable pharmacokinetic profile than its non-deuterated predecessor. nih.govnih.gov More recently, deucravacitinib, a novel deuterated drug, was approved for treating autoimmune diseases. nih.govnih.gov These successes underscore the significant potential of using deuterated pharmaceutical analogs as a tool to create next-generation medicines.
Data Tables
Table 1: Chemical and Physical Properties of rac-Didemethyltimolol-d5 Maleate
| Property | Value |
| Chemical Formula | C₁₁H₁₅D₅N₄O₃S · C₄H₄O₄ |
| Molecular Weight | 393.47 |
| Appearance | White to Off-White Solid |
| Isotopic Purity | Contains 5 Deuterium atoms |
| Primary Application | Internal standard in bioanalytical studies |
Properties
Molecular Formula |
C₁₅H₁₉D₅N₄O₇S |
|---|---|
Molecular Weight |
409.47 |
Synonyms |
1-(Ethylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol-d5 Maleate |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Rac Didemethyltimolol D5 Maleate
Precursor Selection and Design for Deuterium (B1214612) Incorporation
The strategic synthesis of rac-Didemethyltimolol-d5 Maleate (B1232345) hinges on the selection of appropriate precursors to introduce the deuterium label at a non-labile position. This prevents the exchange of deuterium for hydrogen under physiological or analytical conditions. A common and effective strategy involves the use of a deuterated building block. For the synthesis of rac-Didemethyltimolol-d5, a key deuterated reagent is tert-butylamine-d5 ((CD₃)₃CNH₂), where the deuterium atoms are situated on the tert-butyl group. This ensures the stability of the isotopic label throughout the synthetic sequence and in subsequent applications. The other primary precursor is a thiadiazole derivative, which will ultimately form the core of the timolol (B1209231) structure.
Synthetic Routes for Deuterated Didemethyltimolol Derivatives
The assembly of rac-Didemethyltimolol-d5 from its precursors is a multi-step process that must be carefully controlled to maintain the integrity of the isotopic label.
Direct Deuteration Techniques
Direct deuteration of the final didemethyltimolol molecule through hydrogen-deuterium exchange is generally not a viable method for producing this specific labeled compound. Such techniques often lack the necessary regioselectivity, which would result in a mixture of molecules with deuterium atoms at various positions. The conditions required for direct exchange can also be harsh, potentially leading to the degradation of the complex drug molecule.
Synthesis Utilizing Deuterated Building Blocks
The most reliable method for preparing rac-Didemethyltimolol-d5 Maleate is through the use of a deuterated building block. nih.gov This approach provides precise control over the location of the deuterium atoms. A general synthetic pathway involves the following key steps:
Reaction of an appropriate thiadiazole precursor with morpholine (B109124) to form 3-chloro-4-morpholino-1,2,5-thiadiazole. jlu.edu.cnchemicalbook.com
This intermediate is then reacted to introduce an epoxide-containing side chain.
The crucial step is the ring-opening of the epoxide by the deuterated amine, tert-butylamine-d5. This reaction incorporates the deuterium-labeled tert-butyl group and forms the secondary alcohol, creating the racemic center of the molecule.
Finally, the resulting free base of rac-Didemethyltimolol-d5 is treated with maleic acid to form the stable maleate salt. jlu.edu.cn
Stereochemical Considerations in rac-Didemethyltimolol-d5 Maleate Synthesis
The synthesis of rac-Didemethyltimolol-d5 Maleate results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The stereocenter is created at the carbon atom bearing the hydroxyl group during the nucleophilic attack of the deuterated amine on the epoxide ring. Since the attack can occur from either face of the epoxide with equal probability, a 1:1 mixture of the two enantiomers is produced. For many applications, such as its use as an internal standard in chromatography where the enantiomers may be separated, this racemic mixture is suitable. If a single enantiomer were required, additional and more complex chiral synthesis or resolution steps would be needed. jlu.edu.cnncats.io
Methods for Isotopic Enrichment and Purity Assessment
Verifying the isotopic enrichment and chemical purity of the final product is critical. rsc.orgdigitellinc.com This ensures its reliability for its intended scientific use.
Spectroscopic Verification of Deuterium Content
Mass Spectrometry (MS): This is a fundamental technique for confirming the isotopic purity of rac-Didemethyltimolol-d5 Maleate. rsc.orgacs.org By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, a clear shift in the molecular weight corresponding to the five deuterium atoms will be observed. The distribution and intensity of the isotopic peaks in the mass spectrum allow for a quantitative determination of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is used to confirm the exact location of the deuterium atoms. rsc.orgsigmaaldrich.com
¹H NMR (Proton NMR): In the proton NMR spectrum of the deuterated compound, the signal corresponding to the protons of the tert-butyl group should be absent or significantly reduced.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. sigmaaldrich.commagritek.comnih.gov A signal at the chemical shift expected for the tert-butyl group will confirm the successful and specific incorporation of the deuterium label.
These spectroscopic methods, often used in conjunction, provide a comprehensive analysis of the identity, purity, and isotopic enrichment of the synthesized rac-Didemethyltimolol-d5 Maleate. rsc.org
The synthesis of rac-Didemethyltimolol-d5 Maleate is a complex process that hinges on the initial preparation of a deuterated key intermediate, followed by its reaction with the appropriate precursors and final salt formation.
Synthetic Route
The general synthetic strategy for beta-blocker analogs like Timolol typically involves the reaction of a phenolic precursor with an epoxide, followed by the addition of an amine side chain. researchgate.netgoogle.comnih.gov In the case of rac-Didemethyltimolol-d5, the synthesis can be logically divided into three main stages: synthesis of the deuterated epoxide intermediate, coupling with the thiadiazole moiety and amine, and final maleate salt formation.
A plausible synthetic pathway begins with the preparation of 3-hydroxy-4-morpholino-1,2,5-thiadiazole. This precursor is then reacted with a deuterated electrophile, rac-epichlorohydrin-d5, in the presence of a base to form a deuterated epoxypropoxy-thiadiazole intermediate. google.com This epoxide ring is subsequently opened by nucleophilic attack from the primary amine of 1-aminoethanol, yielding the free base of rac-Didemethyltimolol-d5.
Isotopic Labeling Strategy
The defining feature of the target compound is the pentadeuterated propanol (B110389) backbone. This requires the use of a specifically labeled building block, rac-epichlorohydrin-1,2,3-d5. The synthesis of deuterated epichlorohydrin (B41342) can be approached from various starting materials, such as deuterated glycerol (B35011) or propylene (B89431) derivatives. acs.orgntnu.no For instance, glycerol-d5 can be converted to dichlorohydrin-d5, which is then treated with a base to yield epichlorohydrin-d5. orgsyn.org The stability of the C-D bonds in non-labile positions ensures that the isotopic label is retained throughout the synthetic sequence and subsequent analytical applications.
The final step in the synthesis is the formation of the maleate salt. This is typically achieved by reacting the purified free base of rac-Didemethyltimolol-d5 with an equimolar amount of maleic acid in a suitable solvent, such as ethanol (B145695) or ethyl acetate. google.comwipo.int The mixture is often heated to ensure complete dissolution and reaction, followed by cooling to crystallize the final maleate salt product. google.com
Chromatographic Purification and Purity Determination
The purification and determination of purity for the final compound are critical steps to ensure its suitability as an analytical standard. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for both purification and quality control.
Chromatographic Purification
Reversed-phase HPLC (RP-HPLC) is highly effective for the purification of rac-Didemethyltimolol-d5 Maleate from reaction byproducts and impurities. The separation relies on the differential partitioning of the compound and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. mdpi.comnih.govingentaconnect.com
A gradient elution method, where the proportion of organic solvent in the mobile phase is gradually increased, is often used to achieve optimal separation of all components. The collected fractions containing the pure compound are then combined and the solvent is removed to yield the purified product.
Below is a table summarizing typical HPLC parameters for the purification and analysis of Timolol-related compounds.
| Parameter | Value/Description | Sources |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.comrjptonline.org |
| Mobile Phase | A: Aqueous buffer (e.g., 0.05 M Phosphate Buffer, pH 3.5-6.2) B: Acetonitrile or Methanol | nih.govnih.gov |
| Elution Mode | Isocratic or Gradient | mdpi.comnih.gov |
| Flow Rate | 1.0 - 1.2 mL/min | mdpi.comingentaconnect.com |
| Detection | UV-Vis Diode Array Detector (DAD) at ~295-300 nm | mdpi.comingentaconnect.com |
| Column Temp. | Ambient or controlled (e.g., 35 °C) | nih.gov |
This table is interactive. Users can sort data by clicking on column headers.
Purity Determination
The purity of the final rac-Didemethyltimolol-d5 Maleate product is assessed for both chemical and isotopic integrity.
Chemical Purity: The chemical purity is determined using the analytical HPLC methods described above. The peak area of the main compound is compared to the total area of all observed peaks in the chromatogram, typically aiming for a purity of ≥98%. google.com
Isotopic Purity and Identity Confirmation: Mass spectrometry (MS) is indispensable for confirming the molecular weight and assessing the isotopic purity of the labeled compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. researchgate.net The mass spectrum will show a protonated molecular ion ([M+H]⁺) that is 5 Daltons higher than the corresponding unlabeled compound. The isotopic purity is determined by comparing the intensity of the desired d5-labeled ion peak to any residual unlabeled (d0) or partially labeled (d1-d4) species.
The following table details the expected mass-to-charge ratios for the unlabeled and labeled compounds.
| Compound | Molecular Formula (Free Base) | Theoretical Exact Mass [M] | Expected [M+H]⁺ (m/z) |
| rac-Didemethyltimolol | C₁₁H₁₉N₄O₃S | 287.1178 | 288.1251 |
| rac-Didemethyltimolol-d5 | C₁₁H₁₄D₅N₄O₃S | 292.1492 | 293.1565 |
This table is interactive. Users can sort data by clicking on column headers.
By combining these synthetic and analytical techniques, high-purity rac-Didemethyltimolol-d5 Maleate can be reliably produced for use as an internal standard in demanding analytical applications.
Methodological Advancements and Future Research Perspectives on Deuterated Analogs
Challenges and Innovations in Deuterated Compound Synthesis
The synthesis of deuterated compounds, while crucial for various scientific disciplines, presents a unique set of challenges. The primary goal is to introduce deuterium (B1214612) atoms into specific positions within a molecule, a process known as isotopic labeling. synmr.in However, the cost of deuterated starting materials and reagents is often significantly higher than their non-deuterated counterparts due to the resource-intensive processes required for their production. synmr.intum.de Furthermore, achieving site-specific deuteration with high isotopic purity can be complex and requires sophisticated synthetic methodologies. tum.de
One of the fundamental challenges lies in the different reactivity of deuterium compared to hydrogen, a phenomenon known as the kinetic isotope effect. neulandlabs.commusechem.com This effect can alter reaction rates and selectivity, requiring careful optimization of reaction conditions. synmr.in Additionally, unwanted isotopic scrambling, where deuterium atoms migrate to unintended positions within the molecule, can occur and compromise the integrity of the labeled compound. synmr.in The availability of certain deuterated solvents and reagents may also be limited, posing logistical challenges for researchers. synmr.in
Despite these hurdles, significant innovations are continuously emerging to address these challenges. Advances in catalytic systems, such as the use of ionic liquids and noble-metal catalysts, have enabled more efficient and selective deuteration reactions. doi.orgresearchgate.net For instance, ionic liquid catalyzed synthesis has shown remarkable efficiency in achieving high levels of deuteration under mild conditions. doi.org Flow chemistry systems are also being developed to provide a safer and more efficient means of performing deuteration reactions, often at ambient temperature and pressure, and without the need for deuterium gas. bionauts.jp These systems can offer high reaction performance with excellent yields and deuterium incorporation rates. bionauts.jp
Moreover, new methodologies are being explored, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, which expand the toolbox for creating selectively deuterated molecules. researchgate.net The development of novel catalysts, including those based on earth-abundant metals and photocatalysts, is also a promising area of research aimed at making deuteration more cost-effective and sustainable. researchgate.net
Emerging Analytical Technologies for Isotope-Labeled Compounds
The analysis of isotope-labeled compounds is critical for verifying their structure and isotopic purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. fiveable.mesimsonpharma.com
Mass Spectrometry (MS): MS is a highly sensitive technique that allows for the precise determination of the mass-to-charge ratio of ions, making it invaluable for detecting the incorporation of deuterium. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between the labeled compound and any unlabeled counterparts, even with very small mass differences. cernobioscience.com The presence of a "twin ion" in the mass spectrum, corresponding to the labeled and unlabeled species, can greatly aid in the identification of metabolites in complex biological samples. simsonpharma.com However, challenges such as signal overlap between the labeled and unlabeled species can occur, necessitating advanced data analysis techniques. cernobioscience.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules. simsonpharma.com Deuterated solvents are crucial in NMR to avoid signals from the solvent that would otherwise obscure the signals from the analyte. synmr.in For isotope-labeled compounds, NMR can confirm the specific sites of deuterium incorporation within the molecule. sciencemadness.org However, NMR is an inherently less sensitive technique compared to MS. nih.gov
Emerging Technologies: Recent advancements in analytical technology are further enhancing the analysis of isotope-labeled compounds.
Deuterium Metabolic Imaging (DMI): This novel imaging technique utilizes the magnetic resonance signal from deuterium to map metabolic processes in living organisms non-invasively. nih.govyoutube.com DMI offers the advantage of low background signal due to the low natural abundance of deuterium and is safer than techniques involving ionizing radiation. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy: This technique is emerging as a powerful tool for the analysis of deuterated drugs, offering high resolution and the ability to distinguish between different isotopologues and isotopomers. bvsalud.org
Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, providing high sensitivity and selectivity for quantifying labeled compounds in complex matrices. nih.govsigmaaldrich.com Techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS), particularly when combined with Time-of-Flight (TOF) analyzers, enable real-time monitoring of volatile organic compounds with high sensitivity. mdpi.com
These emerging technologies, summarized in the table below, are expanding the capabilities for analyzing deuterated compounds, providing more detailed and dynamic information.
| Technology | Principle | Key Advantages |
| Deuterium Metabolic Imaging (DMI) | Magnetic resonance imaging of deuterium to track metabolic pathways. | Non-invasive, no ionizing radiation, low background signal. nih.gov |
| Molecular Rotational Resonance (MRR) | Measures the rotational transitions of molecules in the gas phase. | High resolution for distinguishing isotopologues and isotopomers. bvsalud.org |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by tandem mass spectrometry. | High sensitivity and selectivity for quantification in complex samples. nih.govsigmaaldrich.com |
| PTR-TOF-MS | Uses proton transfer reactions to ionize volatile compounds for mass analysis. | Real-time monitoring with high sensitivity for volatile compounds. mdpi.com |
Potential for rac-Didemethyltimolol-d5 Maleate (B1232345) as a Standard in Environmental and Forensic Research
Deuterated compounds like rac-Didemethyltimolol-d5 Maleate serve as invaluable internal standards in quantitative analysis, particularly in the fields of environmental and forensic research. nih.govclearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known quantity. chiron.no By comparing the analytical response of the analyte to the internal standard, researchers can correct for variations that may occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the results. clearsynth.comasme.org
In Environmental Research: The analysis of pollutants in environmental samples, such as water, soil, and air, is often complicated by the presence of complex matrices that can interfere with the measurement of the target analyte (the "matrix effect"). clearsynth.com Deuterated internal standards, which behave almost identically to their non-deuterated counterparts during extraction and chromatography, can effectively compensate for these matrix effects. clearsynth.comnih.gov For example, deuterated standards have been successfully used in the quantification of tire tread particles in environmental samples using pyrolysis-GC/MS. nih.govnih.gov The use of a deuterated internal standard allows for the reliable quantification of contaminants even at low concentrations, which is crucial for assessing environmental exposure and risk. asme.org
In Forensic Research: In forensic toxicology, the accurate quantification of drugs and their metabolites in biological samples is paramount. nih.gov Deuterated internal standards are the preferred choice because their chemical similarity to the analyte ensures they are affected similarly by extraction inefficiencies and matrix effects. nih.govresearchgate.net This leads to more reliable and defensible results in legal proceedings. The use of deuterated standards in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is standard practice for the analysis of various drugs. researchgate.net However, it is important to consider potential issues such as the presence of a small amount of non-deuterated drug in the internal standard, which can affect the limit of quantification. nih.gov
The properties that make rac-Didemethyltimolol-d5 Maleate a suitable internal standard are summarized below:
| Property | Advantage in Environmental & Forensic Analysis |
| Chemical Similarity to Analyte | Ensures similar behavior during sample preparation and analysis, correcting for losses and matrix effects. nih.gov |
| Distinct Mass | Allows for clear differentiation from the unlabeled analyte in mass spectrometry. aptochem.com |
| Co-elution with Analyte | In chromatographic methods, this helps to compensate for variations in retention time and ionization. aptochem.com |
| High Isotopic Purity | Minimizes interference from unlabeled impurities in the standard. bvsalud.org |
Broader Implications of Isotopic Labeling for Investigating Complex Biological Systems
Isotopic labeling, particularly with stable isotopes like deuterium, is a powerful technique for unraveling the complexities of biological systems. fiveable.me By introducing labeled molecules into cells, tissues, or whole organisms, researchers can trace the metabolic fate of these molecules, providing insights into metabolic pathways, fluxes, and reaction kinetics. fiveable.menih.gov This approach allows for a more dynamic and mechanistic understanding of cellular processes compared to purely observational methods. nih.gov
Stable isotope labeling has become a routine and indispensable tool in metabolomics and proteomics. cernobioscience.comnih.gov In metabolomics, labeled compounds are used to track the flow of atoms through metabolic networks, helping to identify novel metabolites and pathways. nih.gov This information is crucial for understanding how metabolism is regulated and how it is altered in disease states. nih.gov
In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used method for quantitative analysis of protein expression levels. cernobioscience.com By growing cells in media containing "heavy" and "light" amino acids, researchers can compare the proteomes of different cell populations and identify changes in protein abundance. cernobioscience.com
Furthermore, isotope labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies during drug development. cernobioscience.comnih.gov By using labeled versions of drug candidates, scientists can track their journey through the body, identify their metabolites, and understand their disposition. nih.gov This knowledge is critical for optimizing the pharmacokinetic and safety profiles of new drugs. nih.gov
The applications of isotopic labeling in biological research are diverse and continue to expand. From elucidating fundamental biochemical pathways to aiding in the development of new therapeutics, the ability to trace molecules through complex biological systems provides an unparalleled level of insight.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing rac-Didemethyltimolol-d5 Maleate to ensure isotopic purity and chemical stability?
- Methodological Answer : Synthesis requires precise deuteration at specific positions to maintain isotopic integrity. Use deuterated precursors (e.g., methylamine-d5DCl) and monitor reactions via nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm deuterium incorporation . Purification via column chromatography or membrane separation technologies (e.g., HPLC) is critical to isolate the racemic mixture and remove impurities . Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways.
Q. How does the deuterium labeling in rac-Didemethyltimilol-d5 Maleate influence its pharmacokinetic profile compared to non-deuterated analogs?
- Methodological Answer : Deuterium can alter metabolic stability via the kinetic isotope effect. Conduct comparative in vitro assays (e.g., liver microsomes) to measure half-life (t1/2) and cytochrome P450 interactions. In vivo studies should track plasma concentration-time curves in model organisms, using LC-MS/MS for quantification .
Q. What analytical techniques are recommended for validating the purity and enantiomeric composition of rac-Didemethyltimolol-d5 Maleate?
- Methodological Answer : Use chiral HPLC with polarimetric detection or capillary electrophoresis to resolve enantiomers. Impurity profiling via high-resolution mass spectrometry (HRMS) and NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) ensures ≥98% purity, as per pharmacopeial standards .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the β-adrenoceptor selectivity of rac-Didemethyltimolol-d5 Maleate in in vivo vs. in vitro models?
- Methodological Answer :
- In vitro : Use factorial design to test receptor binding affinity (Ki) across β1/β2-adrenoceptors in transfected cell lines, varying concentrations and incubation times .
- In vivo : Employ pre-test/post-test designs with non-equivalent control groups (e.g., wild-type vs. β-adrenoceptor knockout models) to isolate cardiac vs. pulmonary effects. Measure hemodynamic parameters (e.g., heart rate, bronchial resistance) .
Q. How can researchers reconcile contradictory data on the hydrophilic properties of rac-Didemethyltimolol-d5 Maleate across different experimental setups?
- Methodological Answer : Contradictions may arise from solvent polarity or pH variations. Standardize logP measurements using shake-flask assays with octanol/water partitioning under controlled pH (e.g., 7.4). Validate via computational modeling (e.g., COSMO-RS) to predict solubility .
Q. What theoretical frameworks guide the study of rac-Didemethyltimolol-d5 Maleate’s mechanism in adrenergic signaling pathways?
- Methodological Answer : Link studies to the "two-state model" of G-protein-coupled receptor (GPCR) activation. Use fluorescence resonance energy transfer (FRET) to monitor conformational changes in β-adrenoceptors upon ligand binding. Integrate data with allosteric modulation theories to explain inverse agonism .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of rac-Didemethyltimolol-d5 Maleate for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed deuteration) or enzymatic resolution (e.g., lipase-mediated kinetic separation). Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are suitable for analyzing dose-response curves of rac-Didemethyltimolol-d5 Maleate in receptor antagonism assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across receptor subtypes. Address outliers via Grubbs’ test or robust regression .
Q. How should researchers design studies to isolate the deuterium-specific effects of rac-Didemethyltimolol-d5 Maleate from its non-deuterated counterpart?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
